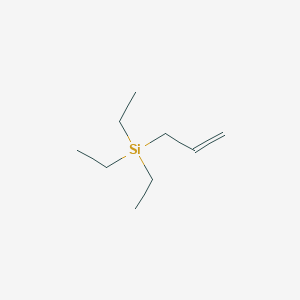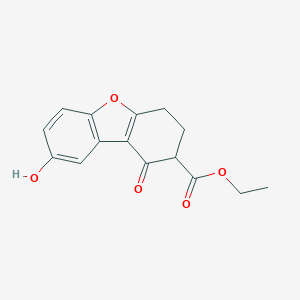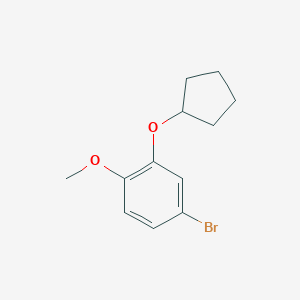
Allyltriethylsilane
Vue d'ensemble
Description
Allyltrimethylsilane is an organosilicon compound with the formula (CH3)3SiCH2CH=CH2. The molecule consists of the trimethylsilyl group attached to the allyl group. This colorless liquid is used in organic synthesis .
Synthesis Analysis
Organosilanes have varied uses in organic chemistry from the most frequently employed protecting groups to intermediates in organic synthesis . The formal total synthesis of the synthetic and stable analog of prostacyclin, (16S)- iloprost, is described by the preparation of intermediate I via a convergent synthesis starting from readily available d-glucose .
Molecular Structure Analysis
The molecular structure of Allyltrimethylsilane consists of the trimethylsilyl group attached to the allyl group .
Chemical Reactions Analysis
Allyltrimethylsilane has been involved in various chemical reactions. For instance, it has been used in chiral-auxiliary-controlled diastereoconvergent allylation reactions of allyltrimethylsilane with diastereomeric mixtures of diarylmethanols in the presence of FeCl3 as a Lewis acid catalyst . It has also been used in highly regioselective ligand-controlled Heck-arylation reactions .
Physical And Chemical Properties Analysis
Allyltrimethylsilane has a molecular weight of 114.26 g/mol. It appears as a colorless liquid with a density of 0.719 g/cm3 and a boiling point of 84–88 °C .
Applications De Recherche Scientifique
Hosomi Sakurai Reaction
It is used as a reactant for allylation in the presence of Lewis acid, reacting with compounds like cyclohexanone to produce 1-allylcyclohexanol .
Polymerization
Allyltriethylsilane can be polymerized using single-site catalysts like metallocene catalysts to produce high-performance polymers .
Carbon-Ferrier Rearrangement
It acts as a nucleophile in this rearrangement reaction .
Asymmetric Allylation
It is used in the presence of a catalytic amount of diphenylboryl triflate to react with aldehydes and produce chiral homoallyl ethers .
Addition to Cyclic N-Acyliminium Ions
It is used in catalytic systems for the addition to cyclic N-acyliminium ions derived from carbamate N-Boc-2-methoxypyrrolidine .
Mécanisme D'action
The carbon-silicon bond in Allyltrimethylsilane is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation. Electrophilic additions to allyl- and vinylsilanes take advantage of this, and site selectivity generally reflects this property—electrophiles become bound to the carbon γ to the silyl group .
Safety and Hazards
Orientations Futures
There are several research directions for Allyltrimethylsilane. For instance, it has been used as a novel allylation reagent in the photoredox-catalyzed α-allylation of carbonyl compounds such as ketones, esters, and amides . It has also been used in plasma polymerization . Furthermore, it has been used in the metabolic engineering of the shikimic acid biosynthesis pathway , asymmetric synthetic organic electrochemistry and electrocatalysis , and the polymerization of Allyltrimethylsilane .
Propriétés
IUPAC Name |
triethyl(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Si/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGQCVJXVAMCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458256 | |
| Record name | Allyltriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltriethylsilane | |
CAS RN |
17898-21-4 | |
| Record name | Allyltriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)





![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)

![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
